1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride
CAS No.: 1185310-99-9
Cat. No.: VC15938195
Molecular Formula: C9H14Cl2N4
Molecular Weight: 249.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185310-99-9 |
|---|---|
| Molecular Formula | C9H14Cl2N4 |
| Molecular Weight | 249.14 g/mol |
| IUPAC Name | 1-(6-chloropyridazin-3-yl)piperidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(13-12-8)14-5-1-2-7(11)6-14;/h3-4,7H,1-2,5-6,11H2;1H |
| Standard InChI Key | OMTXKQVIZQVCGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C2=NN=C(C=C2)Cl)N.Cl |
Introduction
1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride is a chemical compound of significant interest in medicinal chemistry due to its unique molecular structure and potential pharmacological applications. This compound combines a piperidine ring with a pyridazine moiety, featuring a chloro substituent on the pyridazine ring, which enhances its reactivity and biological activity.
Synthesis and Reactions
The synthesis of 1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride typically involves multiple steps, often requiring bases like sodium hydroxide and reducing agents such as lithium aluminum hydride. These reagents facilitate the formation of the compound by enabling the necessary chemical transformations.
Biological Activities and Potential Applications
1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride exhibits a range of biological activities, including potential inhibition of certain enzymes and receptors. This makes it a candidate for treating conditions such as cancer, inflammation, and infectious diseases. Interaction studies focus on its binding affinity for various biological targets, utilizing techniques like molecular docking and biochemical assays to understand its mechanism of action.
Related Compounds
Several compounds share structural similarities with 1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride, including:
| Compound Name | Structure Type |
|---|---|
| 6-Chloro-pyridazine | Pyridazine derivative |
| 1-(3-Chlorobenzyl)-piperidin-3-ylamine | Piperidine derivative |
| 2-Chloro-benzyl-methyl-piperidin-3-ylamine | Piperidine derivative |
| 4-Pyridazinecarbonitrile, 3-amino | Pyridazine derivative |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume